molecular formula C7H15NO B2808554 (1R,2R)-2-Ethoxycyclopentan-1-amine CAS No. 1951374-01-8

(1R,2R)-2-Ethoxycyclopentan-1-amine

Cat. No.: B2808554
CAS No.: 1951374-01-8
M. Wt: 129.203
InChI Key: ZCWPDNKNXPVPDM-RNFRBKRXSA-N
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Description

(1R,2R)-2-Ethoxycyclopentan-1-amine is a chiral amine compound with the molecular formula C7H15NO. It is characterized by the presence of an ethoxy group attached to a cyclopentane ring, which is further substituted with an amine group. The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the cyclopentane ring, making it an important molecule in asymmetric synthesis and chiral chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Ethoxycyclopentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the ethoxy and amine groups.

    Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Amine Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Etherification: Utilizing flow reactors to efficiently introduce the ethoxy group.

    Reductive Amination: Employing continuous flow processes for the reductive amination step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Ethoxycyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2R)-2-Ethoxycyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Ethoxycyclopentan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Ethoxycyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (1R,2R)-2-Methoxycyclopentan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    (1R,2R)-2-Ethoxycyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

(1R,2R)-2-Ethoxycyclopentan-1-amine is unique due to its specific combination of an ethoxy group and an amine group on a chiral cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-ethoxycyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWPDNKNXPVPDM-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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